

2-Chloro-6-(4-piperidinyloxy)pyrazine CAS number

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Compound of Interest

Compound Name:	2-Chloro-6-(4-piperidinyloxy)pyrazine
CAS No.:	426830-19-5
Cat. No.:	B3266490

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A Comprehensive Technical Guide on **2-Chloro-6-(4-piperidinyloxy)pyrazine**: Synthesis, Mechanistic Profiling, and Applications in Drug Discovery

Executive Summary

In modern medicinal chemistry, the design of targeted therapeutics—particularly kinase inhibitors and G-protein coupled receptor (GPCR) ligands—relies heavily on privileged molecular scaffolds. **2-Chloro-6-(4-piperidinyloxy)pyrazine** (CAS: 426830-19-5) has emerged as a highly versatile building block in this domain[1],[2]. By combining an electron-deficient pyrazine core with a solubilizing piperidine moiety, this intermediate provides an ideal starting point for the modular assembly of complex pharmacophores.

This technical whitepaper provides an in-depth analysis of the physicochemical properties, self-validating synthetic methodologies, and the mechanistic rationale behind utilizing **2-chloro-6-(4-piperidinyloxy)pyrazine** in advanced drug development, particularly in the synthesis of CHK-1 and PIM kinase inhibitors[3],[4].

Physicochemical Profiling and Structural Rationale

The structural architecture of **2-chloro-6-(4-piperidinyloxy)pyrazine** is intentionally designed to address common pharmacokinetic (PK) liabilities in drug discovery. The pyrazine ring acts as a bioisostere for pyrimidines, offering excellent hydrogen-bond accepting capabilities essential for binding to the ATP-binding hinge region of kinases. Concurrently, the basic nitrogen of the piperidine ring is typically protonated at physiological pH, drastically improving aqueous solubility and oral bioavailability. The C2-chlorine atom serves as a reactive vector for subsequent palladium-catalyzed cross-coupling.

Table 1: Quantitative Physicochemical Data

Property	Value / Description
Chemical Name	2-Chloro-6-(piperidin-4-yloxy)pyrazine
CAS Registry Number (Free Base)	426830-19-5[1]
CAS Registry Number (HCl Salt)	1220036-90-7
Molecular Formula	C ₉ H ₁₂ N ₃ O[2]
Molecular Weight	213.66 g/mol [2]
Topological Polar Surface Area (TPSA)	47.3 Å ²
Hydrogen Bond Donors	1 (Piperidine -NH)
Hydrogen Bond Acceptors	4 (Pyrazine nitrogens, Ether oxygen)
Physical State	Off-white to pale yellow solid/oil

Synthetic Methodology & Mechanistic Insights

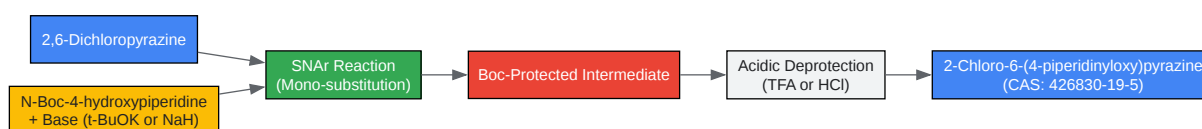
The synthesis of **2-chloro-6-(4-piperidinyloxy)pyrazine** relies on a two-step sequence: a Nucleophilic Aromatic Substitution (S_NAr) followed by an acidic deprotection.

Mechanistic Causality

The choice of 2,6-dichloropyrazine as the starting material is critical. The two chlorine atoms are electronically equivalent, but the pyrazine ring is highly electron-deficient, making it highly

susceptible to nucleophilic attack. When the alkoxide of N-Boc-4-hydroxypiperidine attacks the ring, it displaces one chlorine atom.

Why does it not over-react to form the di-substituted product? Once the first substitution occurs, the newly introduced ether oxygen donates electron density into the pyrazine π -system via resonance. This significantly deactivates the ring, rendering the second chlorine atom highly resistant to further S_NAr under the same reaction conditions. This inherent electronic causality ensures a remarkably high yield of the mono-substituted intermediate without requiring complex stoichiometric control.



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Synthetic workflow for **2-Chloro-6-(4-piperidinyloxy)pyrazine** highlighting the S_NAr and deprotection.

Experimental Protocol: Step-by-Step Methodology

Step 1: Synthesis of tert-butyl 4-((6-chloropyrazin-2-yl)oxy)piperidine-1-carboxylate

- Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve N-Boc-4-hydroxypiperidine (1.05 eq) in anhydrous tetrahydrofuran (THF) (0.2 M concentration).
- Alkoxide Generation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions to control hydrogen gas evolution. Stir at 0 °C for 30 minutes until bubbling ceases, ensuring complete deprotonation of the secondary alcohol.
- Substitution: Add 2,6-dichloropyrazine (1.0 eq) dropwise as a solution in THF.
- Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6–8 hours.

- Self-Validation (In-Process Control): Monitor via TLC (Hexane:EtOAc 3:1). The starting material ($R_f \approx 0.7$) should disappear, replaced by a new UV-active spot ($R_f \approx 0.4$). LC-MS should confirm the presence of the $[M+H]^+$ ion for the Boc-intermediate.
- Workup: Quench the reaction with saturated aqueous NH_4Cl . Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure. Purify via flash chromatography if necessary.

Step 2: Boc-Deprotection to Yield CAS 426830-19-5

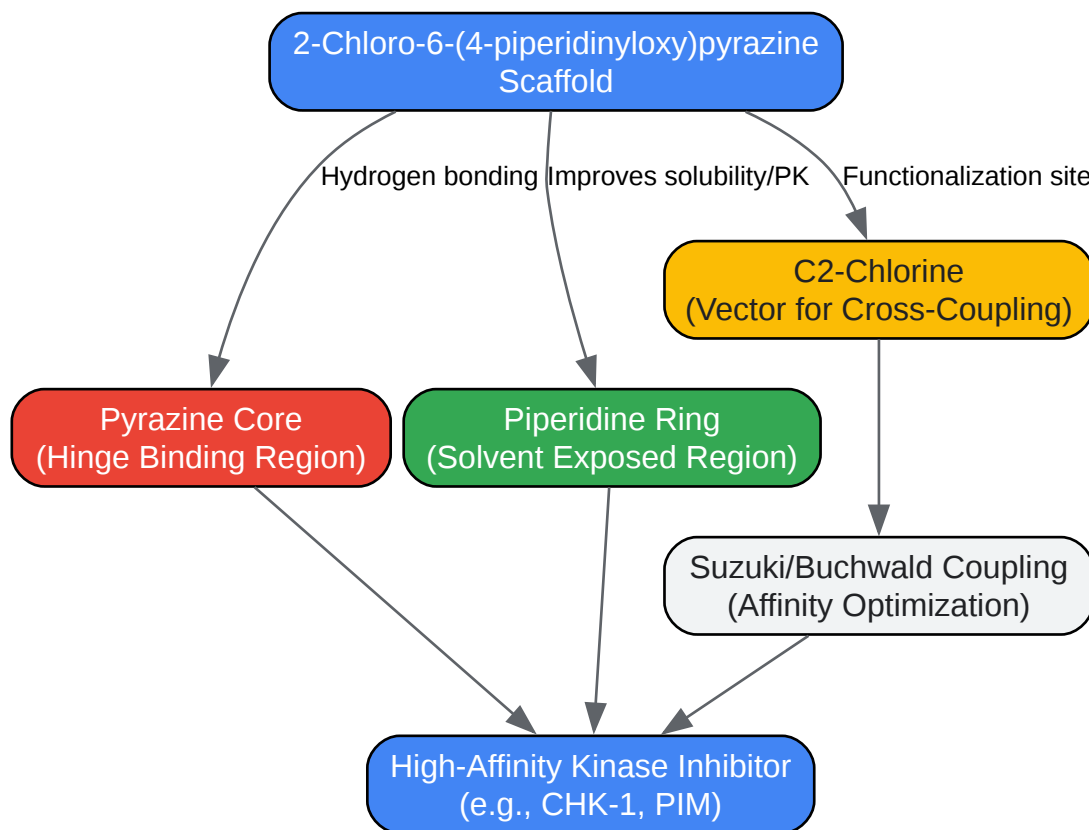
- Preparation: Dissolve the purified Boc-protected intermediate in Dichloromethane (DCM) (0.1 M concentration).
- Acid Cleavage: Cool to $0\text{ }^\circ\text{C}$ and add Trifluoroacetic Acid (TFA) (10 eq). Stir for 2 hours at room temperature.
- Self-Validation: ^1H NMR of an aliquot must show the complete disappearance of the intense singlet at ~ 1.45 ppm (corresponding to the 9 protons of the tert-butyl group).
- Isolation: Concentrate the mixture under reduced pressure to remove excess TFA. To obtain the free base (CAS 426830-19-5), partition the residue between saturated aqueous NaHCO_3 and a mixture of CHCl_3 /Isopropanol (3:1). Extract, dry, and evaporate. Alternatively, treat with 4M HCl in dioxane to precipitate the highly stable hydrochloride salt (CAS 1220036-90-7).

Applications in Target-Oriented Drug Discovery

The true value of **2-chloro-6-(4-piperidinyloxy)pyrazine** lies in its application as a core scaffold for oncology and neurology therapeutics[4].

Kinase Inhibitor Development (CHK-1 and PIM Kinases) In the development of Checkpoint Kinase 1 (CHK-1) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinase inhibitors, the pyrazine core is utilized to anchor the molecule within the ATP-binding pocket[3], [4]. The nitrogen atoms of the pyrazine form critical hydrogen bonds with the backbone amides of the kinase hinge region.

Simultaneously, the C2-chlorine atom is subjected to Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to introduce aryl or heteroaryl groups that probe the hydrophobic pockets (e.g., the DFG-out allosteric site or the selectivity pocket). The piperidine ring, projecting outward toward the solvent-exposed region, can be further functionalized (e.g., via reductive amination or acylation) to fine-tune the pharmacokinetic profile and cellular permeability.



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Logical workflow demonstrating the structural utility of the scaffold in kinase inhibitor design.

References

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